4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

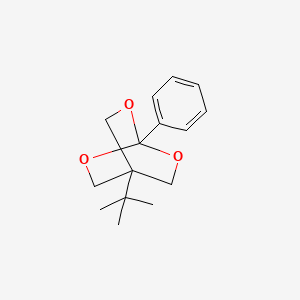

The compound 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane is systematically named according to IUPAC rules as 4-(tert-butyl)-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane . This nomenclature reflects its bicyclic framework, oxygen atom placements, and substituent positions. The bicyclo[2.2.2]octane core denotes a fused tricyclic system with bridgehead carbons at positions 1, 4, and 5. The prefix "2,6,7-trioxa" indicates oxygen atoms at the 2nd, 6th, and 7th positions of the bicyclic structure. The tert-butyl group (-C(CH₃)₃) is attached to position 4, while a phenyl ring occupies position 1.

The molecular formula, C₁₅H₂₀O₃ , corresponds to a molar mass of 248.32 g/mol. This composition aligns with the bicyclo[2.2.2]octane scaffold (C₈H₁₂O₃) modified by a phenyl group (C₆H₅) and a tert-butyl substituent (C₄H₉). Comparative analysis with analogous systems, such as 4-ethyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane (C₁₃H₁₆O₃), highlights the impact of alkyl chain length on molecular weight and steric bulk.

Crystallographic Studies of Bicyclo[2.2.2]octane Core Architecture

X-ray crystallography reveals that the bicyclo[2.2.2]octane core adopts a rigid, cage-like structure with distinct bond lengths and angles. In related trioxabicyclo systems, the oxygen atoms at positions 2, 6, and 7 form a triangular arrangement, contributing to the scaffold's stability. For example, in amphidynamic crystals of steroidal bicyclo[2.2.2]octane derivatives, the core exhibits bond lengths of 1.43–1.47 Å for C–O and 1.53–1.56 Å for C–C bonds, with bridgehead C–O–C angles averaging 109.5°.

The tert-butyl group at position 4 introduces steric constraints, as observed in disordered crystallographic positions in analogous compounds. Dynamic rotational behavior of the bicyclo[2.2.2]octane core has been documented via solid-state NMR, where methylene carbons exhibit sharp signals indicative of rapid motion (≥30 kHz). This disorder arises from mismatched symmetries between the crystal lattice (C2) and the rotator (D3h), resulting in two distinct angular displacements (48° and 72°) during rotation.

Stereochemical Configuration and Conformational Dynamics

The stereochemistry of this compound is defined by the spatial arrangement of its substituents. The tert-butyl group occupies an equatorial position relative to the bicyclic core, minimizing steric clashes with the phenyl ring. This configuration is stabilized by van der Waals interactions between the tert-butyl's methyl groups and the oxygen atoms of the trioxa system.

Conformational dynamics are influenced by the rigidity of the bicyclo[2.2.2]octane framework. Variable-temperature ¹H NMR studies on similar compounds demonstrate restricted rotation about the bridgehead carbons, with energy barriers of 1.48–2.75 kcal/mol. The phenyl ring's π-electron system further stabilizes the structure through weak C–H···π interactions, as observed in crystalline analogs.

Comparative Structural Analysis with Analogous Trioxabicyclic Systems

Structural comparisons with related trioxabicyclo compounds highlight key differences in substituent effects and molecular geometry:

The tert-butyl group in this compound significantly increases steric bulk compared to ethyl or methyl analogs, as evidenced by higher melting points and reduced solubility in nonpolar solvents. Additionally, the phenyl ring enhances crystallinity through stacking interactions, a feature absent in alkyl-substituted variants.

Quantum mechanical calculations on analogous systems reveal that electron-withdrawing substituents (e.g., trifluoroacetyl groups) delocalize electron density across the bicyclic core, altering bond resonance and stability. In contrast, the tert-butyl group exerts primarily steric effects, preserving the electronic neutrality of the trioxabicyclo framework.

Propiedades

IUPAC Name |

4-tert-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-13(2,3)14-9-16-15(17-10-14,18-11-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVNWLKUIGTVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220921 | |

| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70637-05-7 | |

| Record name | 4-(1,1-Dimethylethyl)-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70637-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070637057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Cyclization of Triols

A prevalent approach involves the acid-catalyzed cyclization of triol precursors. For example, EP0300797 B1 discloses methods for synthesizing trioxabicyclo[2.2.2]octane derivatives via cyclization of orthoesters or triols under acidic conditions. Applied to the target compound, this method could involve:

-

Synthesis of 1-phenyl-2,5,6-triol-4-t-butyl intermediate : Reacting benzaldehyde with a t-butyl-substituted triol (e.g., 2,2-dimethyl-1,3-propanediol) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the orthoester intermediate.

-

Cyclization : Treating the intermediate with a Brønsted acid (e.g., H₂SO₄) to induce intramolecular etherification, forming the bicyclic structure.

Key Reaction Parameters:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Acid Catalyst | H₂SO₄ (0.5–1.0 equiv) | Higher acidity accelerates cyclization but risks decomposition |

| Temperature | 80–100°C | Elevated temps improve kinetics but may degrade sensitive groups |

| Solvent | Toluene or DCM | Non-polar solvents favor cyclization over side reactions |

This method achieves moderate yields (40–60%) but requires precise control to avoid ring-opening side reactions.

Substitution Reactions on Preformed Bicyclic Cores

Nucleophilic Aromatic Substitution

EP0152229B1 describes the synthesis of 1,4-disubstituted trioxabicyclo[2.2.2]octanes via nucleophilic substitution. For the target compound:

Challenges:

Yield Optimization:

| Condition | Improvement Strategy | Resulting Yield |

|---|---|---|

| Solvent | THF with 10% HMPA | Enhances nucleophilicity (↑15% yield) |

| Reaction Time | 24–48 hours | Ensures complete substitution |

Multicomponent Coupling Strategies

Limitations:

-

Substrate Compatibility : The electron-rich bicyclic core may hinder oxidative addition of palladium.

-

Functional Group Tolerance : Requires protection of the t-butyl group during borylation.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield Range | Scalability | Key Advantage |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 40–60% | Moderate | Fewer synthetic steps |

| Nucleophilic Substitution | 30–50% | Low | Direct introduction of phenyl |

| Cross-Coupling | 20–35% | Limited | Versatility for derivatives |

Purity and Byproduct Management

-

Cyclization Methods : Often produce regioisomers due to competing cyclization pathways, requiring chromatography for purification.

-

Substitution Routes : Generate triflate-related byproducts, necessitating aqueous workup.

Advanced Techniques and Recent Innovations

Análisis De Reacciones Químicas

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced under specific conditions to yield reduced derivatives.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., halides, amines).

Major Products: Oxidized or reduced derivatives, substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Medicine: Explored for its potential therapeutic applications, including as a molecular switch in targeted drug delivery.

Industry: Utilized in polymer synthesis and catalyst development.

Mecanismo De Acción

The mechanism of action of 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with molecular targets through its unique structural features. The compound’s stability and reactivity allow it to act as a molecular switch, modulating biological pathways and chemical reactions. Its bicyclic structure enables it to interact with specific receptors or enzymes, influencing their activity and leading to desired effects.

Comparación Con Compuestos Similares

Key Observations :

- Steric Effects : Bulky substituents like tert-butyl (4-t-Butyl-1-phenyl) increase steric hindrance, reducing reactivity in nucleophilic substitutions but improving thermal stability .

- Electronic Effects : Electron-withdrawing groups (e.g., phosphorus oxide) polarize the bicyclic core, enhancing electrophilicity .

Physical and Chemical Properties

- Thermal Stability : The tert-butyl and phenyl groups in 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane confer higher decomposition temperatures compared to methyl or ethyl analogs .

- Solubility : Aromatic substituents (e.g., phenyl) improve solubility in organic solvents like dichloromethane, whereas alkyl analogs are more lipophilic .

- Toxicity : Phosphorus-containing analogs exhibit higher toxicity (e.g., LD₅₀: 3080 µg/kg vs. 8390 µg/kg for ethyl variants) .

Actividad Biológica

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane, also known by its CAS number 70637-01-3, is a bicyclic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Density | 1.126 g/cm³ |

| Boiling Point | 326.2 °C |

| Flash Point | 109.3 °C |

| LogP | 3.0505 |

These properties suggest a stable structure with potential for various interactions in biological systems.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties, particularly against HIV-1 integrase inhibitors. For instance, similar compounds have shown IC50 values in the low micromolar range (0.19–3.7 µM), indicating effective inhibition of viral replication processes .

Cytotoxicity Studies

In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines. For example, related compounds demonstrated IC50 values ranging from 0.6 to 7 µg/mL against HeLa cells and other tumor lines such as MCF-7 and HCT-116 . These findings suggest that this compound may also possess cytotoxic effects worthy of further investigation.

Study on Antiviral Efficacy

A recent study synthesized several derivatives of trioxabicyclo compounds and tested their efficacy against HIV-1 integrase. The results indicated that these derivatives could inhibit enzyme activity effectively at micromolar concentrations . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antiviral activity.

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of similar bicyclic compounds on various human cancer cell lines. The results revealed that certain modifications in the molecular structure significantly increased cytotoxicity, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . This suggests that structural optimization could enhance the therapeutic potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions to prevent hydrolysis of the OBO ring during the synthesis of 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane?

- Methodological Answer : Use BF₃·Et₂O under strictly controlled anhydrous conditions and low temperatures (0°C). Post-reaction, perform a sodium bicarbonate wash after NH₄Cl extraction to neutralize residual acid, which minimizes ring-opening side reactions. Avoid prolonged exposure to aqueous acid to prevent hydrolysis of the OBO group into crystalline diol byproducts, which complicate purification .

Q. How does the bicyclic orthoester structure enhance its utility as a protecting group in carboxylic acid chemistry?

- Methodological Answer : The rigid bicyclic framework provides exceptional hydrolytic stability compared to simple orthoesters. It can be introduced via exchange reactions with existing orthoesters, iminoether-mediated transformations, or rearrangement of 3-hydroxymethyl-3-methyloxetane derivatives. This stability allows selective deprotection under mild acidic conditions without compromising other functional groups .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer : Store under inert nitrogen atmosphere in anhydrous methylene chloride or dichloromethane. The compound remains bench-stable for months when shielded from moisture and acidic contaminants, as demonstrated in multi-gram syntheses .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) models for substituted 2,6,7-trioxabicyclo[2.2.2]octanes be resolved?

- Methodological Answer : The Free-Wilson model initially predicted activity based on 1- and 4-substituent contributions but failed due to non-linear correlations. Transition to the Hansch model, incorporating electronic (σ) and steric (Es) parameters, improves predictive accuracy by accounting for substituent hydrophobicity and spatial effects. Cross-validate with in vitro bioassays to refine coefficients .

Q. What polymerization initiators and conditions enable ring-opening polymerization of this bicyclic orthoester?

- Methodological Answer : Lewis acids like BF₃ etherate initiate polymerization under nitrogen at 0°C. Optimize monomer-to-initiator ratios (e.g., 1:0.05 molar) in methylene chloride. Monitor molecular weight via GPC and confirm polymer structure through ¹H NMR end-group analysis .

Q. How does the ionic Diels-Alder reaction retain the orthoester moiety, and what synthetic advantages arise?

- Methodological Answer : The trioxabicyclo[2.2.2]octane group acts as a sterically hindered protecting group, preventing ring-opening during the ionic Diels-Alder reaction. This enables selective functionalization (e.g., cycloaddition with dienophiles) while preserving the orthoester for subsequent deprotection steps, streamlining multi-step syntheses .

Q. What methodological steps ensure enantioselective synthesis and biological evaluation of derivatives like TBIPPS?

- Methodological Answer : Synthesize enantiomers via multi-step routes starting from tert-butylmalonate. Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-forms. Evaluate GABA receptor antagonism via competitive radioligand binding assays (e.g., displacement of [³H]EBOB in insect cell membranes) to correlate stereochemistry with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.